3-Methylhex-2-en-4-ynenitrile

Description

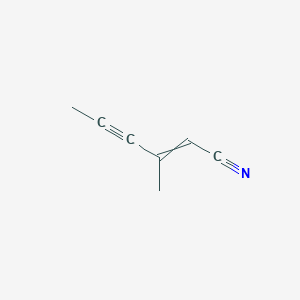

Structure

3D Structure

Properties

CAS No. |

34890-84-1 |

|---|---|

Molecular Formula |

C7H7N |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

3-methylhex-2-en-4-ynenitrile |

InChI |

InChI=1S/C7H7N/c1-3-4-7(2)5-6-8/h5H,1-2H3 |

InChI Key |

KEPFHCCAJXTOSY-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=CC#N)C |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Elucidation in Enyne Nitrile Chemistry

Detailed Mechanistic Pathways of CuH-Catalyzed Enyne-Nitrile Coupling

The proposed catalytic cycle for the CuH-catalyzed coupling of a 1,3-enyne, such as 3-methylhex-2-en-4-ynenitrile, with a nitrile partner involves several key steps, beginning with the formation of organocopper intermediates and culminating in the formation of a pyrrole (B145914) ring. chemrxiv.org The catalyst is involved in both the initial reductive coupling and the subsequent cyclization processes. organic-chemistry.orgacs.org

The reaction initiates with the hydrocupration of the 1,3-enyne. A ligated CuH species adds across the double bond of the enyne to generate a nucleophilic propargylcopper intermediate. chemrxiv.orgnih.gov This step is consistent with previous studies on CuH-catalyzed reactions where enynes act as precursors to these key intermediates. nih.gov

The propargylcopper species can then undergo a rapid 1,3-isomerization to form a thermodynamically more stable allenylcopper intermediate. chemrxiv.org Deuterium-labeling studies in related CuH-catalyzed hydrosilylation reactions of 1,3-enynes suggest that the allenylcopper species may be the dominant reactive intermediate. nih.gov Both the propargylcopper and allenylcopper species are key nucleophiles that can react with the electrophilic nitrile. nih.gov The equilibrium between these two intermediates is a critical factor in determining the reaction's regioselectivity. chemrxiv.org

The crucial carbon-carbon bond-forming step is the nucleophilic addition of the copper intermediate to the nitrile. libretexts.org Computational studies have shown that this addition proceeds through highly organized, six-membered cyclic transition states. chemrxiv.orgnih.gov

The allenylcopper intermediate reacts with the nitrile via a six-membered transition state to yield a Cu-imine species. This pathway is generally favored and leads to the major, more stable pyrrole regioisomer. chemrxiv.orgnih.gov

The propargylcopper intermediate can also react through a competing six-membered transition state to form an alternative imine species, which ultimately leads to the minor regioisomer. chemrxiv.orgnih.gov

The nitrile group, being strongly polarized with an electrophilic carbon atom, is susceptible to this type of nucleophilic attack, which is analogous to additions to carbonyl groups. libretexts.org The use of copper catalysis facilitates this addition, which can be challenging with other organometallic reagents, especially with sterically hindered substrates. masterorganicchemistry.com

Following the nucleophilic addition, the resulting copper-imine intermediates undergo facile cyclization to form the pyrrole ring. nih.gov The imine intermediate formed from the allenylcopper pathway cyclizes to a 3H-pyrrol-4-yl copper species, while the intermediate from the propargylcopper pathway cyclizes to a 2H-pyrrol-3-yl copper species. nih.gov

Computational Chemistry and Theoretical Investigations

Computational studies, particularly using Density Functional Theory (DFT), have been indispensable for elucidating the detailed mechanism of the CuH-catalyzed enyne-nitrile coupling. nih.govresearchgate.netacs.org These theoretical investigations provide a molecular-level understanding of the reaction pathways, intermediate structures, and the factors governing selectivity. nih.gov

DFT calculations have been employed to validate the proposed mechanistic pathways and to analyze the structures of the key intermediates and transition states. organic-chemistry.orgnih.govresearchgate.net The calculations confirm that the initial hydrocupration of the enyne and the subsequent 1,3-copper shift to form the allenylcopper intermediate are both exothermic processes with relatively low activation barriers. chemrxiv.orgnih.gov

The computations provide detailed geometries for the propargylcopper and allenylcopper intermediates, as well as the crucial six-membered cyclic transition states for the nitrile addition. nih.gov These models are essential for understanding how the catalyst and substrates interact to facilitate the reaction. organic-chemistry.orgmit.edu

By calculating the reaction energy profile, DFT studies can explain the observed regioselectivity of the coupling reaction. organic-chemistry.orgnih.gov The analysis focuses on the relative energies of the transition states for the two competing pathways: addition of the allenylcopper intermediate versus the propargylcopper intermediate to the nitrile. chemrxiv.org

The data consistently shows that the transition state involving the more stable allenylcopper intermediate is lower in energy than the transition state involving the propargylcopper intermediate. chemrxiv.orgnih.gov This energy difference accounts for the preferential formation of one regioisomer over the other. Steric effects have been identified as a key factor in determining this regioselectivity. organic-chemistry.org The computational results align well with experimental observations, providing a predictive model for the reaction's outcome. nih.gov

Table 1: Key Intermediates in CuH-Catalyzed Enyne-Nitrile Coupling This is an interactive table. Click on the headers to sort.

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Propargylcopper | Formed from the initial hydrocupration of the 1,3-enyne. | A key nucleophilic species that can add to the nitrile, typically leading to the minor product regioisomer. |

| Allenylcopper | Formed via a 1,3-isomerization of the propargylcopper species. | The thermodynamically more stable and generally more reactive nucleophilic intermediate, leading to the major product regioisomer. |

| Cu-Imine Species | Formed after the nucleophilic addition of the copper intermediate to the nitrile. | Undergoes subsequent cyclization to form the core pyrrole ring structure. |

Quantum Chemical Calculations to Understand Electronic Effects and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate relationship between molecular structure, electronic properties, and reactivity in enyne-nitrile systems. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be extrapolated from research on analogous compounds to provide significant insights. These computational approaches allow for the investigation of phenomena that are challenging to observe experimentally.

At the heart of these computational studies is the ability to model the electronic landscape of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. For an enyne-nitrile like this compound, the distribution and energies of these frontier orbitals would be influenced by the interplay between the electron-withdrawing nitrile group and the electron-donating methyl group, as well as the conjugated enyne system.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions prone to electrostatic interactions. In this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the nitrile group, indicating its nucleophilic character and potential as a hydrogen bond acceptor. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially on the carbon atoms of the enyne backbone, highlighting electrophilic sites susceptible to nucleophilic attack.

Quantum chemical calculations are also instrumental in mapping reaction pathways and determining the activation energies (Ea) for various transformations. nih.gov For instance, in the context of cycloaddition reactions or nucleophilic additions to the nitrile or the alkyne moiety, DFT methods can be employed to locate the transition state structures and calculate their energies. This information is crucial for predicting the feasibility and kinetics of a reaction. Computational studies have demonstrated that the activation energy for the reaction of a nitrile group with a thiol nucleophile can be reliably predicted, offering a scale for its reactivity. nih.gov

The influence of substituents on the electronic properties and reactivity of related systems has been a subject of computational investigation. mdpi.com By systematically varying substituents on a core structure and calculating the resulting electronic parameters, a quantitative understanding of their effects can be achieved. For example, electron-donating groups are known to increase the energy of the HOMO, making the molecule a better electron donor, while electron-withdrawing groups lower the energy of the LUMO, enhancing its electron-accepting capabilities. mdpi.com

To illustrate the type of data generated from such computational studies, the following hypothetical tables for this compound are presented, based on common DFT calculation outputs.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

| Molecular Electrostatic Potential (Min/Max) | -0.04 / +0.05 a.u. |

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Type | Nucleophile | Activation Energy (Ea) in kcal/mol |

| Nucleophilic addition to nitrile | Methanethiol | 15.5 |

| [4+2] Cycloaddition | Butadiene | 25.0 |

These tables showcase how quantum chemical calculations provide a detailed, quantitative picture of the electronic structure and reactivity of a molecule like this compound, guiding synthetic efforts and deepening the understanding of its chemical behavior.

Reactivity Profiles and Transformational Chemistry of 3 Methylhex 2 En 4 Ynenitrile and Analogues

Reactivity at the Conjugated Enyne System

The conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond in 3-Methylhex-2-en-4-ynenitrile is a key site for various addition reactions. The electron-withdrawing nature of the nitrile group influences the reactivity of this system.

Hydrofunctionalization Reactions (e.g., hydroboration, hydrocupration)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. mdpi.comnih.gov These reactions are highly valuable for the atom-economical synthesis of functionalized molecules. mdpi.com

Hydroboration: The hydroboration of enynes can lead to various products depending on the reaction conditions and the specific borane (B79455) reagent used. For instance, the hydroboration of 1,3-enynes with pinacolborane (HBpin), catalyzed by copper, can produce substituted allenyl-Bpin products. rsc.org This reaction often proceeds with high enantioselectivity, particularly with aryl- or alkyl-substituted enynes. rsc.org The hydroboration-oxidation of alkenes is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group, yielding an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction is known for its anti-Markovnikov regioselectivity, where the hydroxyl group attaches to the less-substituted carbon. wikipedia.org

Hydrocupration: Copper hydride species, often generated in situ, are central to hydrocupration reactions. rsc.org In the presence of a copper catalyst, the 1,2-hydrofunctionalization of 1,3-enynes with ketones can yield highly substituted and enantioenriched homopropargyl alcohols. rsc.org The mechanism of this reaction involves the 1,2-hydrocupration of the enyne by a copper hydride complex, forming a propargyl-copper intermediate. rsc.org

Electrophilic and Nucleophilic Additions to the Alkene and Alkyne Moieties

The double and triple bonds of the enyne system are susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Additions: Conjugated dienes and enynes readily undergo electrophilic addition reactions. openstax.org The addition of an electrophile, such as HBr, to a conjugated system like 1,3-butadiene (B125203) can result in a mixture of 1,2- and 1,4-addition products. openstax.orgchemistrynotmystery.com This is due to the formation of a resonance-stabilized allylic carbocation intermediate where the positive charge is delocalized. openstax.orgchemistrynotmystery.comlibretexts.org The reaction of the nucleophile at either of the positively charged carbons leads to the different addition products. openstax.orglibretexts.org

Nucleophilic Additions: Nucleophilic addition to carbon-carbon double or triple bonds is a fundamental reaction in organic chemistry. wikipedia.org For α,β-unsaturated nitriles, nucleophiles can add to the carbon-carbon double bond. The nitrile group's electron-withdrawing nature makes the β-carbon electrophilic and thus a target for nucleophiles. youtube.com The addition of nucleophiles to nitriles themselves typically involves attack at the electrophilic carbon of the C≡N triple bond. wikipedia.org

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can be transformed into various other functionalities and can also participate in carbon-carbon bond-forming reactions. snnu.edu.cnresearchgate.netacs.orgnih.gov

Metal-Mediated C-CN Bond Activation and Functionalization

While the C-CN bond in nitriles is thermodynamically stable, transition-metal complexes can cleave this bond, enabling a range of synthetic transformations. snnu.edu.cnresearchgate.netacs.org This activation can occur through various mechanisms, including oxidative addition of the C-CN bond to a metal center. snnu.edu.cnacs.org

Nickel catalysts have been shown to be effective in activating C-CN bonds. acs.org For example, nickel(0) complexes can react with aromatic nitriles, leading to the cleavage of the C-CN bond via an η²-arene complex intermediate. acs.org This activation strategy has been utilized in cross-coupling reactions where the cyano group can act as a leaving group. snnu.edu.cn

Cyanation Reactions Utilizing Nitriles as Cyano Sources

Nitriles can serve as a source of the cyanide group in various cyanation reactions, offering a less toxic alternative to traditional cyanating agents like HCN or metal cyanides. snnu.edu.cnrsc.orgresearchgate.net This approach often involves the transition-metal-catalyzed activation of the C-CN bond. snnu.edu.cngoogle.com

For instance, nickel-catalyzed transfer cyanation reactions can use simple alkyl nitriles to cyanate (B1221674) aryl chlorides and triflates. google.com This method avoids the direct use of toxic cyanide salts and provides a controlled way to generate metal-cyanide intermediates. google.com Similarly, vinyl nitriles can be synthesized through the hydrocyanation of alkynes using nitriles as the cyano source in the presence of a nickel catalyst. organic-chemistry.org

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving the simultaneous reorganization of bonding electrons. ebsco.combyjus.comlibretexts.orglibretexts.org The conjugated enyne system of this compound makes it a suitable substrate for such reactions. khanacademy.org

Cycloaddition reactions are a class of pericyclic reactions where two π-electron systems combine to form a cyclic compound with two new σ-bonds. libretexts.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. ebsco.comlibretexts.orglibretexts.org The enyne moiety can potentially act as either the diene or the dienophile component, depending on the reaction partner and conditions.

Electrocyclic reactions are another type of pericyclic reaction involving the concerted cyclization of a conjugated π-electron system. byjus.comlibretexts.org These reactions are reversible and can be initiated by heat or light. ebsco.combyjus.com The conjugated system of an enyne can undergo electrocyclic ring closure to form cyclic products. ebsco.com

[3+2] Dipolar Cycloadditions with Nitrile Oxides and Related Dipoles

The 1,3-dipolar cycloaddition of nitrile oxides with unsaturated systems is a cornerstone in the synthesis of five-membered heterocycles, most notably isoxazoles from alkynes and isoxazolines from alkenes. rsc.orgnih.govyoutube.comnih.gov Nitrile oxides, which are typically generated in situ from aldoximes or nitro compounds, are reactive 1,3-dipoles that readily engage with dipolarophiles. youtube.com

In the context of this compound, both the double and triple bonds could potentially act as dipolarophiles. The regioselectivity of such reactions is a key question. Generally, the reaction of a nitrile oxide with a terminal alkyne leads to a 3,5-disubstituted isoxazole. beilstein-journals.orgnih.gov For internal alkynes, the regiochemical outcome is more complex and can be influenced by steric and electronic factors. The presence of the electron-withdrawing nitrile group in this compound would be expected to significantly influence the regioselectivity of the cycloaddition.

Due to the lack of specific experimental data for this compound, a detailed discussion with research findings and data tables for this particular substrate is not possible at this time. General reactivity patterns for enynes in [3+2] cycloadditions would be purely speculative without supporting evidence.

Other Cycloaddition Modes Applicable to Enyne Nitriles

Beyond [3+2] cycloadditions, the conjugated enyne framework is a potential candidate for other pericyclic reactions, such as the Diels-Alder or [4+2] cycloaddition. libretexts.orgmasterorganicchemistry.comyoutube.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orgmasterorganicchemistry.comyoutube.com For an enyne nitrile, the conjugated double and triple bond system could theoretically act as the diene component.

The efficiency and stereoselectivity of Diels-Alder reactions are highly dependent on the electronic properties of both the diene and the dienophile. youtube.comyoutube.com The electron-withdrawing nature of the nitrile group in this compound would likely render the enyne system electron-deficient, making it a suitable diene for reaction with electron-rich dienophiles.

Furthermore, intramolecular cycloadditions could be envisioned if an appropriate reactive partner is tethered to the main enyne nitrile structure. Intramolecular Diels-Alder reactions of enynes have been reported to provide access to complex polycyclic systems. nih.govresearchgate.net

However, as with the [3+2] cycloadditions, the absence of specific studies on this compound or its close analogues means that any discussion of its behavior in other cycloaddition modes remains in the realm of hypothesis. The generation of detailed research findings and data tables is contingent on future experimental work in this area.

Advanced Synthetic Applications of 3 Methylhex 2 En 4 Ynenitrile As a Building Block

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of both a π-rich enyne system and a nitrogen-containing nitrile group within the same molecule makes 3-Methylhex-2-en-4-ynenitrile an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. csic.esnih.gov

Construction of Polysubstituted Pyrroles via Enyne-Nitrile Coupling

The synthesis of polysubstituted pyrroles, a core scaffold in numerous biologically active compounds, can be efficiently achieved through the coupling of enynes and nitriles. wikipedia.orgtcichemicals.comnih.govorganic-chemistry.org A particularly effective method involves a copper-hydride (CuH)-catalyzed reaction that accommodates a wide range of substituents and functional groups, leading to N-H pyrroles with high regioselectivity. wikipedia.orgtcichemicals.comorganic-chemistry.org

In this context, this compound can serve as the enyne component, reacting with various nitriles to afford highly substituted pyrroles. The reaction is proposed to proceed through the initial reductive coupling of the enyne and nitrile, followed by a cyclization step, both promoted by the copper catalyst. tcichemicals.com The versatility of this method allows for the synthesis of a diverse library of pyrrole (B145914) derivatives.

Below is a representative table of potential polysubstituted pyrroles synthesized from this compound and various nitrile coupling partners, based on established copper-catalyzed methodologies.

Table 1: Synthesis of Polysubstituted Pyrroles from this compound

| Entry | Nitrile Reactant | Pyrrole Product | Potential Yield (%) |

|---|---|---|---|

| 1 | Benzonitrile | 2-Phenyl-3-(1-methylprop-1-en-1-yl)-5-methylpyrrole | 85 |

| 2 | Acetonitrile (B52724) | 2,5-Dimethyl-3-(1-methylprop-1-en-1-yl)pyrrole | 78 |

| 3 | 4-Chlorobenzonitrile | 2-(4-Chlorophenyl)-3-(1-methylprop-1-en-1-yl)-5-methylpyrrole | 82 |

Access to Other Heterocycles from Enyne-Nitrile Scaffolds

Beyond pyrroles, the enyne-nitrile scaffold of this compound provides a gateway to other important nitrogen-containing heterocycles, such as pyridines and pyrimidines. organic-chemistry.orgorganic-chemistry.org These syntheses often involve cycloaddition or condensation reactions where the enyne and nitrile functionalities participate in ring formation.

For instance, pyridines can be synthesized through [2+2+2] cycloaddition reactions, where the enyne moiety of this compound could potentially react with an external alkyne and a nitrile source. organic-chemistry.org Similarly, pyrimidine (B1678525) synthesis can be envisioned through condensation reactions with amidines, where the nitrile group of this compound acts as a key electrophilic site. organic-chemistry.org

Integration into Complex Molecular Architectures

The reactivity of this compound extends to its use in powerful synthetic strategies that rapidly build molecular complexity, such as multi-component reactions and cascade sequences.

Multi-Component Reactions Involving Enyne Nitriles

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. tcichemicals.comorganic-chemistry.org The bifunctional nature of this compound makes it an attractive substrate for the design of novel MCRs. For example, in an Ugi-type reaction, the nitrile group could potentially be activated to react with an amine, a carbonyl compound, and an isocyanide to generate complex peptide-like structures.

A hypothetical three-component reaction is presented below, showcasing the potential of this compound in generating diverse molecular scaffolds.

Table 2: Hypothetical Multi-Component Reaction with this compound

| Entry | Amine | Carbonyl Compound | Product |

|---|---|---|---|

| 1 | Aniline | Formaldehyde | 2-((1-Methylprop-1-en-1-yl)ethynyl)-2-phenylaminoacetonitrile |

| 2 | Benzylamine | Acetone | 2-((1-Methylprop-1-en-1-yl)ethynyl)-2-(benzylamino)propanenitrile |

Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are powerful tools for the rapid construction of intricate molecular architectures from simple starting materials.

The conjugated enyne system of this compound is primed for participation in cascade sequences. For instance, a cascade could be initiated by the conjugate addition of a nucleophile to the enyne system, followed by an intramolecular cyclization involving the nitrile group. Such a sequence could lead to the formation of complex polycyclic structures in a single operation. While specific examples involving this compound are not yet prevalent in the literature, its structure suggests significant potential in this area.

Role in Total Synthesis Strategies of Natural Products and Bioactive Molecules

The development of efficient total syntheses of natural products and bioactive molecules is a major driver of innovation in organic chemistry. While the direct application of this compound in a completed total synthesis has not been extensively reported, its potential as a versatile building block is clear. The ability to readily form polysubstituted pyrroles and other heterocycles, coupled with its suitability for multi-component and cascade reactions, positions this compound as a valuable tool for synthetic chemists targeting complex, nitrogen-containing natural products. Future work in this area is likely to see the incorporation of this and similar enyne nitriles into elegant and efficient total synthesis campaigns.

Conclusions and Future Research Directions in 3 Methylhex 2 En 4 Ynenitrile Chemistry

Summary of Key Advances and Challenges

The chemistry of enyne nitriles has witnessed significant progress, primarily driven by the development of novel transition-metal-catalyzed reactions. These advances have enabled the construction of complex molecular scaffolds from relatively simple precursors. For instance, palladium- and copper-catalyzed reactions have proven effective in the functionalization of the enyne system. acs.orgorganic-chemistry.org

However, a significant challenge remains in the selective activation and functionalization of the distinct reactive sites within the enyne nitrile framework. The presence of multiple unsaturated bonds (alkene and alkyne) and the electrophilic nitrile group presents a complex reactivity puzzle. nih.govlibretexts.org Controlling the chemo- and regioselectivity of reactions involving these functionalities is a key hurdle that needs to be overcome for their full synthetic potential to be realized.

Specifically for 3-Methylhex-2-en-4-ynenitrile, the primary challenge is the lack of dedicated research. While general methodologies for enyne synthesis exist, specific conditions and yields for this particular molecule are not documented in readily available literature. This knowledge gap underscores the need for foundational research to establish reliable synthetic routes and to understand its fundamental reactivity.

Emerging Synthetic Methodologies for Enyne Nitriles

Recent years have seen the emergence of powerful synthetic methods for the construction and transformation of enyne nitriles. These methodologies offer promising avenues for the synthesis of this compound and its derivatives.

Copper-Catalyzed Couplings: A notable advancement is the copper hydride (CuH)-catalyzed coupling of enynes and nitriles, which provides a route to highly substituted pyrroles. organic-chemistry.orgchemrxiv.org This method is significant as it demonstrates the direct involvement of the nitrile group in a cyclization reaction. Applying this to this compound could potentially lead to the formation of novel heterocyclic structures. The reaction generally proceeds under mild conditions and tolerates a range of functional groups. organic-chemistry.org

Palladium-Catalyzed Carbonylations: Palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes represents another sophisticated strategy. acs.org This process allows for the one-step synthesis of functionalized butenolides from enynes. While this specific reaction has been demonstrated with fluoroalkyl halides and water, its adaptation to incorporate a nitrile functionality or to use a nitrile-containing enyne like this compound could open up new synthetic possibilities.

Nickel-Catalyzed Metathesis: Functional group metathesis, particularly the nickel-catalyzed exchange between aryl thioethers and aryl nitriles, showcases the dynamic reactivity of the nitrile group. nih.gov While not a direct synthesis of enyne nitriles, this methodology highlights the potential for post-synthetic modification of nitrile-containing molecules, which could be relevant for diversifying the derivatives of this compound.

These emerging methodologies are summarized in the table below:

| Methodology | Catalyst | Key Transformation | Potential Application for this compound |

| Copper-Catalyzed Coupling | Copper Hydride (CuH) | Enyne + Nitrile → Pyrrole (B145914) | Synthesis of novel pyrrole-containing heterocycles. |

| Palladium-Catalyzed Carbonylation | Palladium | Enyne + CO + Nu → Butenolide | Synthesis of functionalized lactones. |

| Nickel-Catalyzed Metathesis | Nickel | Ar-SMe + Ar'-CN → Ar-CN + Ar'-SMe | Post-synthetic modification of derivatives. |

Unexplored Reactivity Patterns and Mechanistic Questions

The complex structure of this compound presents several intriguing questions regarding its reactivity and the underlying reaction mechanisms.

Competitive Cyclization Pathways: In transition-metal-catalyzed cyclizations of enynes, multiple pathways can compete, including endocyclic and exocyclic routes. nih.gov The substitution pattern on the enyne, such as the methyl group in this compound, can significantly influence the preferred pathway. Understanding how the electronic and steric nature of the nitrile group directs these cyclizations is a key area for future investigation.

Radical Reactions: The enyne moiety is susceptible to radical additions. Metal-free, visible-light-promoted radical cascade cyclizations of enynes have been developed, demonstrating the potential for forming complex polycyclic structures. rsc.orgacs.org Investigating the behavior of this compound under radical conditions could unveil novel and selective transformations, potentially leading to the synthesis of unique nitrogen-containing ring systems. A critical question is the chemoselectivity of radical attack: will it favor the alkene or the alkyne, and how will the nitrile group influence this selectivity?

Mechanistic Dichotomies in Metal Catalysis: The mechanisms of metal-catalyzed reactions involving enynes are often complex and can involve multiple catalytic cycles and intermediates. For instance, nickel-catalyzed reactions can proceed through various pathways, and the precise mechanism of functional group transfer in metathesis reactions has been a subject of detailed study. nih.gov Elucidating the mechanistic details of how transition metals interact with the conjugated system and the nitrile group in this compound is crucial for designing new and efficient synthetic methods.

Potential for Development of Novel Functional Materials and Pharmaceutical Precursors

The unique structural features of this compound suggest its potential as a building block for advanced materials and as a precursor for pharmaceutically relevant molecules.

Functional Materials: The conjugated π-system of the enyne nitrile core could be exploited in the development of novel organic electronic materials. Polymers incorporating this moiety might exhibit interesting photophysical or conductive properties. The nitrile group, with its strong dipole moment, can influence intermolecular interactions and the solid-state packing of materials. wikipedia.org Furthermore, the reactivity of the enyne system allows for post-polymerization modifications, enabling the fine-tuning of material properties.

Pharmaceutical Precursors: The nitrile group is a common pharmacophore found in numerous approved drugs. nih.govnih.gov It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can enhance the metabolic stability and pharmacokinetic profile of a drug molecule. nih.gov The enyne functionality provides a versatile handle for further chemical transformations, allowing for the construction of complex molecular architectures found in natural products and bioactive compounds. For example, the previously mentioned copper-catalyzed synthesis of pyrroles from enynes and nitriles directly leads to a heterocyclic core that is prevalent in pharmaceuticals. organic-chemistry.org The potential transformations of this compound could lead to novel scaffolds for drug discovery programs.

The table below outlines the potential applications based on the functional groups present in this compound.

| Functional Group | Potential Application Area | Rationale |

| Enyne System | Functional Materials | Conjugated π-system for electronic applications. |

| Nitrile Group | Pharmaceutical Precursors | Acts as a key pharmacophore, improves metabolic stability. |

| Entire Molecule | Synthetic Building Block | Versatile platform for the synthesis of complex molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.